- Photoredox Catalysis Enables Decarboxylative Cyclization with Hypervalent Iodine(III) Reagents: Access to 2,5-Disubstituted 1,3,4-OxadiazolesOrganic Letters, 2020, 22(24), 9621-9626,
Cas no 931760-32-6 (Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate)

931760-32-6 structure
Product Name:Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
CAS No:931760-32-6
Molecular Formula:C11H9BrN2O3
Molecular Weight:297.104761838913
CID:4720302
PubChem ID:22432737
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Properties
Names and Identifiers
-
- ETHYL 5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-CARBOXYLATE
- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate, AldrichCPR
- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate (ACI)
- AKOS001805000
- 931760-32-6
- CS-10443
- MFCD14743926
- ETHYL5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-CARBOXYLATE
- CCG-129851
-
- InChIKey: ZOZDFQUVDQQEMJ-UHFFFAOYSA-N
- Inchi: 1S/C11H9BrN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
- SMILES: BrC1C=CC(=CC=1)C1=NN=C(C(=O)OCC)O1
Computed Properties
- Exact Mass: 295.97965g/mol
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 4
- Monoisotopic Mass: 295.97965g/mol
- Heavy Atom Count: 17
- Complexity: 269
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.7
- Topological Polar Surface Area: 65.2
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00IHYI-100mg |
ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 95% | 100mg |
$87.00 | 2024-04-20 | |
A2B Chem LLC | AI62282-100mg |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 98% | 100mg |
$51.00 | 2024-07-18 | |
Aaron | AR00II6U-100mg |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 98% | 100mg |
$33.00 | 2025-02-13 | |
abcr | AB594608-250mg |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate; . |
931760-32-6 | 250mg |
€186.20 | 2024-07-19 | ||
Alichem | A019137130-1g |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 95% | 1g |
$573.30 | 2023-08-31 | |
Ambeed | A945530-100mg |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 97% | 100mg |
$36.0 | 2025-02-22 | |
Chemenu | CM529998-1g |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 97% | 1g |
$317 | 2024-07-19 | |
Crysdot LLC | CD11010844-1g |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 97% | 1g |
$579 | 2024-07-19 | |
TRC | E904473-10mg |
Ethyl 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY332-100mg |
ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 95% | 100mg |
¥259.0 |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: 3,4,5,6-Tetra-9H-carbazol-9-yl-1,2-benzenedicarbonitrile Solvents: Dichloromethane ; 5 h, 25 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Dichloromethane ; 12 h, 25 °C
Reference
- Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole DerivativesACS Omega, 2021, 6(40), 26699-26706,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: 3,4,5,6-Tetra-9H-carbazol-9-yl-1,2-benzenedicarbonitrile Solvents: Dichloromethane ; 5 h, rt
Reference
- Method for synthesizing 1,3,4-oxadiazole heterocyclic compound and its application in preparation of drug, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: tert-Butanol Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-… Solvents: 1,2-Dichloroethane ; 5 min, 0 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ; 10 h, 0 °C; 10 h, 0 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ; 10 h, 0 °C; 10 h, 0 °C
Reference
- N-Heterocyclic Carbene-Catalyzed Cyclization of Aldehydes with α-Diazo Iodonium Triflate: Facile Access to 2,5-Disubstituted 1,3,4-OxadiazolesOrganic Letters, 2021, 23(11), 4185-4190,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 8 h, rt
1.2 Reagents: Tosyl chloride , Triethylamine ; overnight, rt
1.2 Reagents: Tosyl chloride , Triethylamine ; overnight, rt
Reference
- Intramolecular Cycloadditions of Photogenerated Azaxylylenes with Oxadiazoles Provide Direct Access to Versatile Polyheterocyclic Ketopiperazines Containing a Spiro-oxirane MoietyOrganic Letters, 2015, 17(3), 438-441,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, 0 °C → rt
1.2 Reagents: Tosyl chloride , Triethylamine ; 36 h, rt
1.2 Reagents: Tosyl chloride , Triethylamine ; 36 h, rt
Reference
- Preparing method and application of 1,3,4-oxadiazole oxime derivative for controlling plant diseases, China, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetonitrile ; 12 h, rt
Reference
- Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or AlkynesJournal of Organic Chemistry, 2022, 87(24), 16604-16616,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, -10 °C; 8 h, rt
1.2 Reagents: Tosyl chloride ; 12 h, rt
1.2 Reagents: Tosyl chloride ; 12 h, rt
Reference
- Oxazolyl steroid derivative for controlling plant pests, China, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 6 h, rt
1.2 Reagents: Tosyl chloride ; 18 h, rt
1.2 Reagents: Tosyl chloride ; 18 h, rt
Reference
- Synthesis, fungicidal activity, and 3D-QSAR of tetrazole derivatives containing phenyloxadiazole moietiesBioorganic & Medicinal Chemistry Letters, 2021, 34,,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Phosphorus oxychloride ; 3 h, 90 °C
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Reference
- Design and synthesis of 2,5-disubstituted oxadiazole as novel PTP1B inhibitorsInternational Journal of Pharmaceutical and Phytopharmacological Research, 2014, 3(5), 383-386,
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Raw materials
- 4-Bromobenzaldehyde
- 1,2-Benziodoxole-1(3H)-acetic acid, α-diazo-3-oxo-, ethyl ester
- ethyl 2-chloro-2-oxo-acetate
- 4-Bromobenzohydrazide
- 2-(4-Bromophenyl)-2-oxoacetic acid
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Preparation Products
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:931760-32-6)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Related Literature
-
Alexander P. Voronin,Tatyana V. Volkova,Andrey B. Ilyukhin,Alexey N. Proshin,German L. Perlovich CrystEngComm, 2020,22, 349-360
-
Jouni Karjalainen,Juha Vaara,Michal Straka,Perttu Lantto Phys. Chem. Chem. Phys., 2015,17, 7158-7171
-
4. A new solvent polymeric membrane electrode incorporating poly(N-isopropylacrylamide) as a polymer†Takayo Moriuchi-Kawakami,Hiroyuki Kurikawa,Hiroya Matsumoto,Yasuhiko Shibutani Analyst, 2011,136, 4141-4143
-
Craig C. Robertson,Anthony J. H. M. Meijer,Jim A. Thomas Dalton Trans., 2018,47, 12300-12307
-
Yong-Ze Pan,Qiu-Yan Hua,Li-Shan Lin,Yi-Bo Qiu,Jun-Liang Liu,Ai-Ju Zhou,Ji-Dong Leng Inorg. Chem. Front., 2020,7, 2335-2342
-
Mallu Chenna Reddy,Rajendran Manikandan,Masilamani Jeganmohan Chem. Commun., 2013,49, 6060-6062
-
Ahmet Ucar,Eva González-Fernández,Matteo Staderini,Nicolaos Avlonitis,Alan F. Murray,Mark Bradley,Andrew R. Mount Analyst, 2020,145, 975-982
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:931760-32-6)Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

Purity:99%
Quantity:1g
Price($):219.0
atkchemica
(CAS:931760-32-6)Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

Purity:95%+
Quantity:1g/5g/10g/100g
Price($):discuss personally